5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene

Description

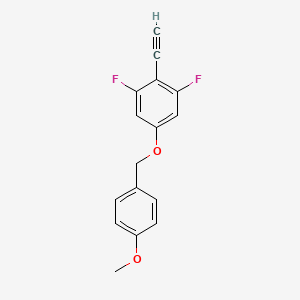

5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene (CAS: 1432754-28-3) is a fluorinated aromatic compound characterized by:

- Substituents:

- A 4-methoxybenzyloxy group at position 4.

- An ethynyl group (C≡CH) at position 2.

- Fluorine atoms at positions 1 and 3.

- Molecular Formula: C₁₆H₁₂F₂O₂.

- Applications: Its ethynyl group suggests utility in click chemistry or polymer synthesis, while fluorinated aromatic systems are common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-ethynyl-1,3-difluoro-5-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O2/c1-3-14-15(17)8-13(9-16(14)18)20-10-11-4-6-12(19-2)7-5-11/h1,4-9H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHGNMJKMEESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of boronic esters as protective groups can facilitate the selective functionalization of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Fluorobenzenes

The table below compares key structural features and properties of similar compounds:

Key Observations :

- Ethynyl vs. Ethenyl : Ethynyl (C≡CH) groups (as in the target compound and ) confer higher reactivity in click chemistry compared to ethenyl (CH₂=CH) groups .

- Methoxybenzyloxy vs. Ethoxy : The 4-methoxybenzyloxy group in the target compound enhances steric bulk and lipophilicity compared to simpler ethoxy substituents .

- Halogen Position : Bromine at position 5 () facilitates nucleophilic substitution, while chlorine at position 4 () may alter electronic properties.

Physicochemical Properties

- Solubility : Fluorine atoms reduce polarity, enhancing solubility in organic solvents (e.g., dichloromethane, THF) .

- Thermal Stability : Ethynyl groups may lower thermal stability compared to ethenyl or halogenated analogs due to triple-bond reactivity .

- Electron Effects : Fluorine atoms withdraw electron density, activating positions for electrophilic substitution (e.g., bromination) .

Biological Activity

5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene, with the CAS number 1432754-28-3, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C16H12F2O2

- Molecular Weight : 274.26 g/mol

- Structure : The compound features a difluorobenzene core with an ethynyl group and a methoxybenzyloxy substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its effects on cancer cell lines and its potential mechanisms of action.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on benzofuran derivatives have shown that they can suppress metastasis in hepatocellular carcinoma (HCC) cell lines by inhibiting cell migration and invasion . The mechanism involves the modulation of epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin, which are critical in cancer progression.

Case Study: Huh7 Cell Line

In a specific study involving the Huh7 cell line (a model for HCC), treatment with related compounds led to:

- Inhibition of Cell Viability : Significant suppression of cell viability at concentrations greater than 5 μM.

- Migration and Invasion : Non-cytotoxic concentrations effectively reduced migration and invasion capabilities .

The IC50 values for similar compounds were reported as follows:

| Compound | IC50 Value (μM) at 24h | IC50 Value (μM) at 48h |

|---|---|---|

| BMBF | 48.22 | 38.15 |

2. Mechanistic Insights

The biological activity of this compound may also be attributed to its ability to interact with specific cellular pathways:

- Integrin Signaling : Compounds in this class have been shown to downregulate integrin α7 expression, which is associated with metastatic behavior in cancer cells.

- Signal Transduction : The inhibition of downstream signaling pathways such as FAK/AKT has been observed, further supporting the potential anticancer effects .

Safety and Toxicity

While specific toxicity data for this compound is limited, related studies indicate that many compounds in this class exhibit low toxicity in normal cells while effectively targeting cancerous cells . This selectivity is crucial for developing therapeutic agents with minimized side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.